molecular formula C20H19N3O3 B2596641 N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 946261-89-8

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2596641
CAS No.: 946261-89-8
M. Wt: 349.39
InChI Key: VHOQQNCENSNTMO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound known for its potential applications in various scientific fields. It is characterized by its complex structure, which includes an acetamidophenyl group and an oxazole ring. This compound has garnered interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-acetamidophenylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-Indomethacin amide: Known for its selective inhibition of cyclooxygenase-2.

    N-(4-acetamidophenyl)sulfamoylphenylacetamide: Used in similar biological applications.

Uniqueness

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide stands out due to its unique combination of an acetamidophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. Its potential for diverse applications in research and industry further highlights its significance.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-3-5-15(6-4-13)19-11-18(23-26-19)12-20(25)22-17-9-7-16(8-10-17)21-14(2)24/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOQQNCENSNTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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